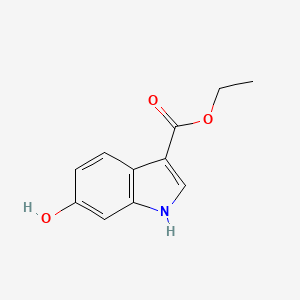

Ethyl 6-hydroxy-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-5-7(13)3-4-8(9)10/h3-6,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOILHQLYJPODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Ethyl 6-hydroxy-1H-indole-3-carboxylate

The construction of the Ethyl 6-hydroxy-1H-indole-3-carboxylate core can be achieved through several distinct synthetic strategies, ranging from catalyst-free reactions to sophisticated metal-catalyzed processes.

Catalyst-Free Condensation Reactions

A highly efficient and environmentally conscious method for the synthesis of 6-hydroxy indoles has been developed, which notably proceeds without the need for a catalyst. acs.org This approach involves the condensation of carboxymethyl cyclohexadienones with a primary amine or ammonia (B1221849). acs.orgresearchgate.net The reaction mechanism is proposed to proceed via an aza-Michael addition of an in situ formed enamine to the cyclohexadienone moiety, followed by a rearomatization step to yield the 6-hydroxy indole (B1671886) core. acs.org

The operational simplicity and broad substrate scope make this method particularly attractive. acs.org Studies have shown that various amines, including anilines, diverse aliphatic amines, and even ammonia (as a solution in dioxane), can be used effectively, providing good to excellent yields (66–92%). acs.orgresearchgate.net To synthesize the parent 6-hydroxy indole structure, simple ammonia can be reacted with the appropriate carboxymethyl cyclohexadienone precursor, achieving a 92% yield. acs.org The synthesis is typically carried out in a solvent like toluene (B28343) at room temperature, often with molecular sieves to remove water. acs.org

Table 1: Catalyst-Free Synthesis of 6-Hydroxy Indoles

| Amine Reactant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aniline | Toluene | Room Temp. | 78% | acs.org |

| p-Toluidine | Toluene | Room Temp. | 75% | acs.org |

| Benzylamine | Toluene | Room Temp. | 81% | acs.org |

| Ammonia (1M in dioxane) | Toluene | Room Temp. | 92% | acs.org |

Multi-component Reactions and Cycloadditions

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular scaffolds from simple precursors in a single step. While a specific MCR for the direct synthesis of Ethyl 6-hydroxy-1H-indole-3-carboxylate is not prominently documented, the principles of MCRs, such as the Ugi isocyanide-based reaction, are widely applied to create diverse indole libraries. rug.nl For instance, an Ugi four-component reaction (Ugi-4CR) involving an aniline, an aldehyde, a carboxylic acid (like indole-2-carboxylic acid), and an isocyanide can produce a complex acyclic intermediate. rug.nl This intermediate can then undergo subsequent cyclization reactions, often catalyzed by palladium, to form fused indole systems like indolo[3,2-c]quinolinones. rug.nl Similarly, MCRs have been used to assemble various tetrahydrocarboline indole alkaloids. nih.gov These methodologies highlight the potential for developing a convergent MCR pathway to the target molecule by selecting appropriate building blocks.

Reductive Cyclization Pathways

Reductive cyclization is a classic and robust method for indole synthesis. A well-established route involves the initial reaction of a substituted nitro-aromatic compound with a species providing the C2 and C3 atoms of the indole ring, followed by reduction of the nitro group and subsequent cyclization. beilstein-journals.org

Specifically for an indole-3-carboxylate (B1236618), a sequence can begin with a base-mediated SNAr reaction between a 2-chloronitrobenzene derivative and ethyl cyanoacetate. beilstein-journals.org The resulting adduct is then subjected to heterogeneous hydrogenation conditions. beilstein-journals.org In this step, a catalyst such as Palladium on carbon (Pd/C) is used to simultaneously reduce the nitro group to an amine and facilitate the intramolecular cyclization onto the cyano-ester moiety, forming the indole ring. beilstein-journals.org Optimization studies for this reductive cyclization step have shown that reaction conditions are crucial for maximizing the yield of the desired indole product and minimizing byproducts such as the corresponding amino indole or N-hydroxyamino indole. beilstein-journals.org

Table 2: Optimization of Reductive Cyclization for Indole-3-Carboxylate Synthesis

| Catalyst | Temperature | Flow Rate (Flow Chemistry) | Desired Product Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | 50 °C | 0.4 mL/min | >99% | beilstein-journals.org |

| 10% Pd/C | 50 °C | 0.8 mL/min | 62% | beilstein-journals.org |

| 10% Pd/C | 50 °C | 1.0 mL/min | 62% | beilstein-journals.org |

Data from a flow chemistry setup, demonstrating the impact of residence time on product distribution. beilstein-journals.org

Palladium-Catalyzed Carbonylation and Amination Strategies

Modern synthetic methods increasingly rely on transition-metal catalysis. A direct route to indole-3-carboxylic esters involves the palladium-catalyzed oxidative carbonylation of readily available 2-alkynylaniline derivatives. researchgate.net This method constructs the indole ring and installs the C3-carboxylate group in a single, efficient step. The reaction typically employs a PdI₂/KI catalytic system and is carried out under an atmosphere of carbon monoxide (CO) and oxygen (or air) in an alcohol solvent, which acts as both the solvent and the ester source. researchgate.net This process can convert 2-alkynylanilines bearing either primary or secondary amino groups into the corresponding indole-3-carboxylic esters in fair to good yields, generally ranging from 50% to 84%. researchgate.net The use of an orthoformate can be employed to protect primary anilines in situ, leading to N-unsubstituted indoles after a simple acidic workup. researchgate.net

Exploration of Alternative Synthetic Routes

Beyond the aforementioned methods, other classical and modern indole syntheses represent viable, if less direct, routes. The Nenitzescu indole synthesis is particularly relevant for constructing hydroxy-substituted indoles. mdpi.com This reaction involves the condensation of a benzoquinone with an enamine. For the target compound, 1,4-benzoquinone (B44022) could be reacted with an ethyl 3-aminocrotonate derivative. The Nenitzescu reaction is known for its utility in preparing 5-hydroxyindole (B134679) scaffolds, which corresponds to the 6-hydroxy substitution pattern of the target molecule depending on the priority of other functional groups. mdpi.com

Another potential pathway could involve the Vilsmeier-Haack reaction, which is a standard method for formylating an existing indole ring at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). ekb.eg A pre-formed 6-hydroxyindole (B149900) could be subjected to this reaction to install a C3-aldehyde, which could then be oxidized to the carboxylic acid and subsequently esterified to yield the final product.

Derivatization and Functionalization Strategies

Ethyl 6-hydroxy-1H-indole-3-carboxylate possesses three primary sites for chemical modification: the N1-indole nitrogen, the C6-hydroxyl group, and the C3-ester. This multifunctionality allows for the creation of a diverse range of derivatives.

Functionalization of the C6-Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for functionalization.

Etherification: The hydroxyl group can be readily converted to an ether, such as a methoxy (B1213986) group, via methylation. acs.org

Esterification: Acylation with reagents like pivaloyl chloride leads to the formation of the corresponding ester at the C6 position. acs.org

Triflate Formation and Coupling: The hydroxyl can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or alkynyl groups at the C6 position through reactions like the Suzuki or Sonogashira coupling. acs.org

Functionalization of the N1-Indole Nitrogen: The N-H bond of the indole ring can be readily substituted.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as potassium carbonate or potassium hydroxide (B78521), and subsequently alkylated with various alkyl halides. mdpi.commdpi.com

N-Acetylation: The nitrogen can be acylated, for instance, using acetic anhydride (B1165640) in the presence of pyridine (B92270) to form an N-acetyl derivative. tnstate.edunih.gov

Functionalization of the C3-Ester Group: The ethyl carboxylate at the C3 position can also be modified.

Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., using aqueous KOH) to the corresponding 6-hydroxy-1H-indole-3-carboxylic acid. mdpi.com

Amidation: The resulting carboxylic acid can be activated and reacted with amines to form a wide array of amides, or the initial ester can be converted to a carbohydrazide (B1668358) via hydrazinolysis. mdpi.comresearchgate.net

Table 3: Summary of Derivatization Reactions

| Reaction Site | Reagents | Product Type | Reference |

|---|---|---|---|

| C6-OH | Methylating agent | 6-Methoxyindole | acs.org |

| C6-OH | Tf₂O, base; then PhB(OH)₂, Pd catalyst | 6-Phenylindole | acs.org |

| N1-H | Alkyl halide, K₂CO₃ | N-Alkylindole | mdpi.commdpi.com |

| N1-H | Acetic anhydride, pyridine | N-Acetylindole | tnstate.edunih.gov |

| C3-COOEt | aq. KOH | Indole-3-carboxylic acid | mdpi.com |

| C3-COOEt | Hydrazine (B178648) hydrate | Indole-3-carbohydrazide | mdpi.com |

Modification at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for modification, allowing for the introduction of a wide array of substituents that can significantly alter the molecule's properties. The acidity of the N-H proton, influenced by the electron-withdrawing ester group at the C-3 position, facilitates its deprotonation and subsequent functionalization. tnstate.edunih.gov

Alkylation at the N-1 position is a common strategy. This can be achieved by treating the indole with an alkyl halide in the presence of a base. For instance, various N-substituted 6-hydroxy indoles can be synthesized through the condensation of carboxymethyl cyclohexadienones with different amines, including acyclic amines like 2-bromoethyl amine, allyl amine, and α-aminoesters. acs.org A catalyst-free method has been developed for this condensation, yielding products like Ethyl 2-(6-Hydroxy-1H-indol-1-yl)acetate. acs.org While specific conditions for Ethyl 6-hydroxy-1H-indole-3-carboxylate are not detailed, general procedures for similar indole esters, such as using potassium hydroxide in acetone, are well-established. mdpi.com

Acylation of the indole nitrogen is another important transformation. The reaction of ethyl 1H-indole-3-carboxylate with acetic anhydride in the presence of a base like pyridine leads to the formation of the N-acetylated product. tnstate.edunih.gov The base facilitates the deprotonation of the N-H group, which then reacts with the acylium ion generated from the anhydride. tnstate.edunih.gov

The introduction of aryl or heteroaryl groups at the N-1 position is also a valuable modification. For example, related hydroxyindole structures have been functionalized with pyridyl groups, demonstrating the feasibility of N-heteroarylation. mdpi.com

Table 1: Examples of N-1 Modification Reactions on Indole Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halide, aq. KOH, Acetone | N-Alkyl Indole Ester | mdpi.com |

| N-Alkylation (via condensation) | Carboxymethyl cyclohexadienone, Amine (e.g., α-aminoester), Catalyst-free | N-Alkyl-6-hydroxy-indole | acs.org |

| N-Acylation | Acetic anhydride, Pyridine | N-Acetyl Indole Ester | tnstate.edunih.gov |

| N-Heteroarylation | 2-picolylamine, Naphthoquinone, ZnCl2, CPME | N-(Pyridin-2-ylmethyl) Hydroxybenzoindole | mdpi.com |

Substitution Reactions on the Benzene (B151609) Ring (e.g., C-6, C-5)

Functionalization of the benzene portion of the indole core is crucial for fine-tuning electronic and steric properties. Regioselective C-H functionalization on the six-membered ring of indoles can be challenging due to the similar reactivity of the C-H bonds, often requiring the use of directing groups. nih.gov

For the 6-hydroxyindole scaffold, the existing hydroxyl group at the C-6 position serves as a convenient handle for further modifications. It can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of various substituents at the C-6 position. For example, the 6-triflyloxy derivative can be coupled with phenyl boronic acid (Suzuki coupling) or phenylacetylene (B144264) (Sonogashira coupling) to yield 6-phenyl and 6-ethynylphenyl indoles, respectively. acs.org The hydroxyl group can also undergo esterification, for instance, with pivaloyl chloride. acs.org

Substitution at other positions on the benzene ring, such as C-5, has also been explored. The synthesis of 6-hydroxy-indole-5-carboxylic acid and 5-cyano-6-hydroxy-1H-indole derivatives has been reported, highlighting that the C-5 position is accessible for functionalization. nih.govresearchgate.net The synthesis of a 5-cyano-6-hydroxy metabolite of the drug Vilazodone was achieved using a Japp-Klingemann type Fischer-indole synthesis protocol. nih.govresearchgate.net

Table 2: Examples of Benzene Ring Substitution Reactions

| Position | Reaction Type | Reagents & Conditions | Product | Source |

|---|---|---|---|---|

| C-6 | Triflation | Triflic anhydride | 6-Triflyloxy-indole derivative | acs.org |

| C-6 | Suzuki Coupling | Phenyl boronic acid, Pd catalyst | 6-Phenyl-indole derivative | acs.org |

| C-6 | Sonogashira Coupling | Phenylacetylene, Pd catalyst | 6-Ethynylphenyl-indole derivative | acs.org |

| C-5 | Fischer-indole synthesis | Japp-Klingemann conditions | 5-Cyano-6-hydroxy-indole derivative | nih.govresearchgate.net |

Transformations of the Ester Moiety

The ethyl carboxylate group at the C-3 position is a versatile functional group that can be readily converted into other functionalities, providing access to a wide range of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-1H-indole-3-carboxylic acid, under basic conditions, for example, by refluxing with an aqueous solution of potassium hydroxide (KOH). mdpi.comuni.lu This carboxylic acid is a key intermediate for many subsequent reactions.

Amide Formation: The resulting carboxylic acid can be converted into an amide. This typically involves a two-step process: first, activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. masterorganicchemistry.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comyoutube.com

Hydrazinolysis: The ester can undergo hydrazinolysis by reacting with hydrazine hydrate. This reaction replaces the ethoxy group with a hydrazide group (-CONHNH₂), forming the corresponding carbohydrazide. mdpi.com This hydrazide is a valuable intermediate for synthesizing various heterocyclic systems. mdpi.com

Transesterification: Reaction of the ethyl ester with sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification, yielding the corresponding methyl ester. mdpi.com

Table 3: Examples of Ester Moiety Transformations

| Transformation | Reagents & Conditions | Product Functional Group | Source |

|---|---|---|---|

| Hydrolysis | aq. KOH, Reflux | Carboxylic Acid | mdpi.com |

| Amide Formation | 1. SOCl₂ 2. Amine | Amide | masterorganicchemistry.com |

| Hydrazinolysis | Hydrazine hydrate | Carbohydrazide | mdpi.com |

| Transesterification | NaOMe, Methanol | Methyl Ester | mdpi.com |

Introduction of Heterocyclic or Aromatic Nuclei

Ethyl 6-hydroxy-1H-indole-3-carboxylate serves as a platform for constructing more complex molecules featuring additional heterocyclic or aromatic rings. These rings can be appended to the indole core through various synthetic strategies.

One approach involves functionalizing the benzene ring. As mentioned previously, the 6-hydroxy group can be converted to a triflate, which then participates in palladium-catalyzed cross-coupling reactions to attach aromatic rings at the C-6 position. acs.org

A second powerful strategy utilizes the reactivity of derivatives of the C-3 ester. The carbohydrazide, formed via hydrazinolysis of the ester, is a particularly useful building block. mdpi.com It can be condensed with aromatic aldehydes to form N'-arylmethylene carbohydrazides. mdpi.com Furthermore, the carbohydrazide can be used in heterocyclization reactions, for example, to construct thiazole (B1198619) rings. mdpi.com Fused heterocyclic systems, such as oxazino[4,3-a]indoles, have also been synthesized from related indole-2-carboxylate (B1230498) precursors, indicating the potential for similar transformations with the 3-carboxylate isomer. nih.gov

Table 4: Examples of Heterocyclic/Aromatic Nuclei Introduction

| Starting Position | Reaction Type | Key Intermediate | Appended Nucleus | Source |

|---|---|---|---|---|

| C-6 | Suzuki Coupling | 6-Triflyloxy-indole | Phenyl | acs.org |

| C-3 | Condensation | Carbohydrazide | Aryl (from aldehyde) | mdpi.com |

| C-3 | Heterocyclization | Thiosemicarbazide (from carbohydrazide) | Thiazole | mdpi.com |

Synthesis of Bioisosteric Analogues

In medicinal chemistry, the replacement of a functional group with a bioisostere—a group with similar physical or chemical properties that elicits a similar biological response—is a common strategy to improve a compound's pharmacokinetic or pharmacodynamic profile. semanticscholar.org The ester or corresponding carboxylic acid moiety of Ethyl 6-hydroxy-1H-indole-3-carboxylate can be replaced with various bioisosteres. researchgate.net

The carboxylic acid, obtained from ester hydrolysis, is often targeted for bioisosteric replacement due to potential issues with low lipophilicity or toxicity. semanticscholar.org The 5-substituted 1H-tetrazole ring is one of the most widely used and successful bioisosteres for a carboxylic acid. Its synthesis typically involves the reaction of a nitrile with an azide (B81097) reagent. researchgate.net

The nitrile (or cyanide) group itself can be considered a bioisostere of a carboxylic acid. It can be synthesized from the corresponding carboxylic acid by first forming the primary amide, followed by dehydration. For instance, the conversion of an indole-5-carboxylic acid to a 5-cyano indole via the carboxamide has been successfully performed using methanesulfonic acid chloride. nih.govresearchgate.net Other known bioisosteres for carboxylic acids include hydroxamic acids, thiazolidinediones, and oxazolidinediones, although these can sometimes introduce their own metabolic liabilities. The strategic replacement of the ester/acid function with such groups can lead to analogues with improved properties, such as enhanced bioavailability. nih.gov

Table 5: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | General Structure | Key Synthetic Precursor | Source |

|---|---|---|---|

| Tetrazole | R-CN4H | Nitrile (R-CN) | researchgate.net |

| Nitrile (Cyanide) | R-CN | Amide (R-CONH2) | researchgate.net |

| Hydroxamic Acid | R-CONHOH | Carboxylic Acid/Ester |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure and providing insights into its conformation.

While specific experimental data for Ethyl 6-hydroxy-1H-indole-3-carboxylate is not extensively published, the expected ¹H and ¹³C NMR spectral assignments can be predicted based on the known chemical shifts of indole (B1671886) derivatives and the electronic effects of the hydroxyl and ethyl carboxylate substituents.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, the protons of the ethyl group, and the labile protons of the N-H and O-H groups. The aromatic region would typically display a pattern dictated by the substitution on the benzene (B151609) ring. Protons H-4, H-5, and H-7 would show characteristic couplings. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet.

The ¹³C NMR spectrum would complement this data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found significantly downfield, while the carbon attached to the hydroxyl group (C-6) would also be shifted downfield compared to an unsubstituted indole.

Predicted ¹H NMR Spectral Data for Ethyl 6-hydroxy-1H-indole-3-carboxylate

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.1-8.5 | Broad Singlet | - |

| H-2 | ~7.9-8.1 | Singlet (or Doublet of Doublets, small J) | - |

| H-4 | ~7.4-7.6 | Doublet | J ≈ 8.5 |

| H-7 | ~6.9-7.1 | Doublet | J ≈ 2.2 |

| H-5 | ~6.7-6.9 | Doublet of Doublets | J ≈ 8.5, 2.2 |

| O-H | Variable | Broad Singlet | - |

| -OCH₂CH₃ | ~4.3-4.4 | Quartet | J ≈ 7.1 |

| -OCH₂CH₃ | ~1.3-1.4 | Triplet | J ≈ 7.1 |

Predicted ¹³C NMR Spectral Data for Ethyl 6-hydroxy-1H-indole-3-carboxylate

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-6 | ~155 |

| C-7a | ~137 |

| C-2 | ~130 |

| C-3a | ~125 |

| C-4 | ~122 |

| C-5 | ~112 |

| C-7 | ~103 |

| C-3 | ~101 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~15 |

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei, allowing for the assembly of the molecular skeleton. tetratek.com.tr

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Ethyl 6-hydroxy-1H-indole-3-carboxylate, COSY would show cross-peaks between H-4 and H-5, and between H-5 and H-7, confirming their connectivity on the benzene portion of the indole ring. It would also show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). tetratek.com.tr It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-4 with C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for connecting different fragments of the molecule. Key expected correlations for Ethyl 6-hydroxy-1H-indole-3-carboxylate would include:

The N-H proton showing correlations to C-2, C-3a, and C-7a.

The H-2 proton correlating to the carbonyl carbon, C-3, and C-3a, confirming its position adjacent to the ester.

The methylene protons (-OCH₂-) of the ethyl group showing a strong correlation to the carbonyl carbon, confirming the ester linkage.

Proton H-4 showing correlations to C-3, C-5, and C-7a, which helps to lock down the structure of the benzene ring and its fusion to the pyrrole (B145914) ring.

Together, these 2D NMR experiments provide a comprehensive map of the molecular connectivity, allowing for a full and confident structural elucidation.

Hydroxy-substituted aromatic and heteroaromatic systems can potentially exist in equilibrium with their keto tautomers. researchgate.netfrontiersin.org For Ethyl 6-hydroxy-1H-indole-3-carboxylate, this would involve a prototropic equilibrium between the phenolic 6-hydroxy form and a corresponding 6-keto tautomer.

NMR spectroscopy is an exceptionally sensitive tool for studying such dynamic equilibria. encyclopedia.pub If both tautomers were present in significant concentrations and interconverting slowly on the NMR timescale, two distinct sets of signals would be observed. Conversely, rapid interconversion would lead to a single set of time-averaged signals. At intermediate exchange rates, signal broadening would occur. While this tautomerism is theoretically possible, the aromatic stability of the indole ring strongly favors the 6-hydroxy form, which is expected to be the overwhelmingly predominant, if not exclusive, species in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For Ethyl 6-hydroxy-1H-indole-3-carboxylate, the molecular formula is C₁₁H₁₁NO₃.

The calculated monoisotopic mass for the neutral molecule [M] is 205.0739 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The exact mass of the protonated molecule [C₁₁H₁₂NO₃]⁺ is calculated to be 206.0812. Experimental measurement of this exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of hydroxyindole-3-carboxylic acids and their esters follows predictable pathways. researchgate.net

For Ethyl 6-hydroxy-1H-indole-3-carboxylate (MW = 205), characteristic fragmentation would involve cleavages at the ester group and within the indole core. scirp.orglibretexts.org Key expected fragmentation pathways include:

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C-O single bond of the ester would result in a prominent acylium ion at m/z 160. This is often a primary fragmentation route for ethyl esters.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene, resulting in an ion corresponding to the parent carboxylic acid at m/z 177.

Fragmentation of the indole ring: Following initial losses from the ester group, the resulting indole core can undergo characteristic fragmentation. A key fragmentation for hydroxyindole carboxylic acids is the sequential loss of water (H₂O) and carbon monoxide (CO). researchgate.net For the ion at m/z 177, this would lead to fragments at m/z 159 and subsequently m/z 131. The indole ring itself can also lose hydrogen cyanide (HCN).

Predicted Major Fragments in the Mass Spectrum of Ethyl 6-hydroxy-1H-indole-3-carboxylate

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 205 | [M]⁺˙ (Molecular Ion) | - |

| 177 | [M - C₂H₄]⁺˙ | Ethylene |

| 160 | [M - •OC₂H₅]⁺ | Ethoxy radical |

| 159 | [M - C₂H₄ - H₂O]⁺˙ | Ethylene, Water |

| 132 | [M - •COOC₂H₅]⁺ | Carboethoxy radical |

| 131 | [M - C₂H₄ - H₂O - CO]⁺˙ | Ethylene, Water, Carbon Monoxide |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and offering insights into molecular structure and bonding. For Ethyl 6-hydroxy-1H-indole-3-carboxylate, these techniques would be crucial for confirming its chemical identity.

The vibrational spectrum of Ethyl 6-hydroxy-1H-indole-3-carboxylate is determined by the collective motions of its atoms. A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). These modes include stretching (changes in bond length) and bending (changes in bond angle), which occur at characteristic frequencies.

The analysis of these modes for the title compound would involve identifying vibrations associated with the indole ring, the hydroxyl group, and the ethyl carboxylate substituent. Key expected vibrational modes are detailed in the table below. Theoretical studies, often employing Density Functional Theory (DFT), are commonly used to calculate and assign these vibrational frequencies with high accuracy, complementing experimental data. researchgate.netnih.gov

Table 1: Predicted Vibrational Modes for Ethyl 6-hydroxy-1H-indole-3-carboxylate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3500 - 3300 | A sharp to moderately broad peak, characteristic of the secondary amine in the indole ring. Its position can be affected by hydrogen bonding. |

| O-H Stretch | Phenolic O-H | 3600 - 3200 | A strong, broad absorption, highly sensitive to hydrogen bonding. In the solid state, this band is expected to be very broad due to intermolecular interactions. |

| C-H Stretch (Aromatic) | Indole Ring C-H | 3150 - 3000 | Multiple weak to medium sharp bands corresponding to the C-H bonds on the bicyclic aromatic system. |

| C-H Stretch (Aliphatic) | Ethyl Group (CH₂, CH₃) | 3000 - 2850 | Sharp bands corresponding to symmetric and asymmetric stretching of the methylene and methyl groups of the ethyl ester. |

| C=O Stretch (Ester) | Carbonyl (C=O) | 1725 - 1700 | A very strong and sharp absorption, one of the most characteristic bands in the IR spectrum for this molecule. Conjugation with the indole ring may lower the frequency slightly. |

| C=C Stretch (Aromatic) | Indole Ring C=C | 1620 - 1450 | Multiple bands of varying intensity, characteristic of the indole ring system. These are often strong in the Raman spectrum. |

| O-H Bend | Phenolic O-H | 1410 - 1310 | In-plane bending vibration of the hydroxyl group. |

| C-O Stretch | Ester & Phenol | 1300 - 1000 | Two distinct C-O stretching bands are expected: one for the C(O)-O of the ester and another for the Ar-OH of the phenol. These are typically strong. |

Note: The exact positions of these bands can vary depending on the physical state of the sample (solid, liquid, or solution) and the extent of intermolecular interactions like hydrogen bonding.

The IR and Raman spectra serve as a powerful tool for the unambiguous identification of the key functional groups within Ethyl 6-hydroxy-1H-indole-3-carboxylate.

Hydroxyl and Indole N-H Groups: The high-frequency region of the IR spectrum (>3200 cm⁻¹) would be dominated by two distinct absorptions: a broad band for the O-H stretch and a sharper band for the N-H stretch. researchgate.net The broadness of the O-H band is a strong indicator of hydrogen bonding.

Ester Carbonyl Group: A very intense, sharp absorption peak expected around 1725-1700 cm⁻¹ is the most definitive evidence for the ester carbonyl (C=O) group. Its high intensity in the IR spectrum is due to the large change in dipole moment during the stretching vibration.

Indole Aromatic System: The presence of the indole nucleus would be confirmed by a series of bands in the 1620-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic rings. nih.gov Additionally, C-H stretching vibrations just above 3000 cm⁻¹ and out-of-plane C-H bending bands below 900 cm⁻¹ are also characteristic of the aromatic system.

Ethyl Group: The aliphatic nature of the ethyl ester would be confirmed by C-H stretching bands appearing in the 3000-2850 cm⁻¹ range.

While many vibrations are active in both IR and Raman spectroscopy, their intensities can differ. For instance, the C=O stretch is typically very strong in IR but may be weaker in Raman. Conversely, the aromatic C=C stretching modes often give rise to strong signals in the Raman spectrum, providing complementary information.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction analysis of Ethyl 6-hydroxy-1H-indole-3-carboxylate would reveal its complete solid-state architecture. Although a specific structure has not been reported in the Cambridge Crystallographic Data Centre (CCDC), the analysis of related structures, such as ethyl 1-acetyl-1H-indole-3-carboxylate, allows for a well-founded prediction of its crystalline features. nih.gov

The structure would be defined by a network of intermolecular hydrogen bonds. The indole N-H group and the phenolic O-H group are excellent hydrogen bond donors, while the ester carbonyl oxygen and the phenolic oxygen are effective hydrogen bond acceptors. It is highly probable that these interactions would lead to the formation of supramolecular assemblies like dimers, chains, or sheets. researchgate.netnih.gov For instance, N-H···O=C hydrogen bonds linking molecules into centrosymmetric dimers or chains are a common motif in related indole carboxylates. The presence of the additional 6-hydroxy group provides further opportunities for extensive hydrogen bonding, potentially creating a robust, three-dimensional network.

Table 2: Predicted Crystallographic Parameters for Ethyl 6-hydroxy-1H-indole-3-carboxylate

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | These systems are common for relatively rigid organic molecules with multiple hydrogen bonding sites, as seen in many indole derivatives. nih.gov |

| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups for this type of molecule, allowing for efficient packing via inversion-related hydrogen bond dimers. |

| Molecules per Unit Cell (Z) | 2 or 4 | A value of 2 or 4 is typical for packing in these common space groups. |

| Key Intermolecular Interactions | N-H···O, O-H···O | The presence of N-H, O-H, and C=O groups makes strong hydrogen bonding the dominant packing force. |

In the crystalline state, the molecule is locked into a specific, low-energy conformation. The indole ring system is inherently planar. The primary conformational flexibility arises from the rotation around the C3-C(carbonyl) single bond and the bonds within the ethyl group.

Analysis of similar crystal structures suggests that the ethyl carboxylate group would likely be nearly coplanar with the indole ring. nih.gov This coplanarity maximizes π-conjugation between the ester group and the aromatic system, which is an energetically favorable arrangement. The specific torsion angle (defined by the atoms C2-C3-C_carbonyl-O_ester) would be influenced by the need to avoid steric hindrance while optimizing the intermolecular hydrogen bonding network in the crystal lattice. The ethyl chain itself would likely adopt a staggered conformation to minimize internal strain. The precise conformation observed in the crystal would represent the optimal balance between these intramolecular conformational preferences and the stabilizing forces of intermolecular interactions within the crystal packing.

Computational and Theoretical Investigations of Ethyl 6-hydroxy-1H-indole-3-carboxylate

This article focuses on the computational and theoretical investigations of the chemical compound Ethyl 6-hydroxy-1H-indole-3-carboxylate. The content is structured to adhere to a specific outline, focusing solely on designated scientific inquiries.

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Molecular Docking Studies for Mechanistic Hypothesis Generation

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule when bound to a second. In drug discovery and medicinal chemistry, it is instrumental in generating hypotheses about the mechanism of action of a compound by modeling its interaction with a biological target, typically a protein or enzyme. For indole derivatives, including structures related to Ethyl 6-hydroxy-1H-indole-3-carboxylate, docking studies have been pivotal in elucidating potential therapeutic applications.

While specific docking studies for Ethyl 6-hydroxy-1H-indole-3-carboxylate are not extensively detailed in publicly available literature, research on analogous indole compounds provides a framework for understanding its potential interactions. For instance, various 1H-3-indolyl derivatives have been synthesized and subjected to molecular docking to evaluate their potential as antioxidant agents. nih.gov Similarly, docking studies on new 3-ethyl-1H-indole derivatives predicted strong binding affinities to the cyclooxygenase-2 (COX-2) enzyme, suggesting a potential anti-inflammatory mechanism. researchgate.net In these studies, binding scores for the novel compounds ranged from -11.35 to -10.40 kcal/mol, which was significantly stronger than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). researchgate.net

Other research has explored different indole scaffolds against microbial targets. Docking analyses of novel heterocyclic compounds based on an indole moiety showed interactions with UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, suggesting antimicrobial potential. nih.gov The introduction of specific functional groups, such as a tosyl moiety, to an indole derivative was shown through docking to increase its binding affinity for the enzyme tyrosinase, indicating potential as an antioxidant agent. mdpi.com These examples demonstrate a clear strategy: using molecular docking to screen indole-based molecules against various biological targets, thereby generating hypotheses about their function that can be tested experimentally.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Class | Target Enzyme | Predicted Activity | Reference |

|---|---|---|---|

| 1H-3-Indolyl Derivatives | - | Antioxidant | nih.gov |

| 3-Ethyl-1H-Indole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | researchgate.net |

| Indole-based Heterocycles | MurC Ligase, Lanosterol 14α-demethylase | Antimicrobial | nih.gov |

| Indole Derivative with Tosyl Moiety | Tyrosinase | Antioxidant | mdpi.com |

Molecular Dynamics Simulations for Ligand-Target Interactions

Following molecular docking, which provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing deeper insights into the stability of the protein-ligand binding, conformational changes, and the role of solvent molecules.

For a compound like Ethyl 6-hydroxy-1H-indole-3-carboxylate, MD simulations would be a logical next step after initial docking studies. These simulations could be used to:

Assess Binding Stability: Verify if the binding mode predicted by docking is stable over a period of nanoseconds or microseconds.

Characterize Conformational Changes: Observe how the protein and the ligand adjust their shapes to accommodate each other, a concept known as "induced fit."

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

While specific MD simulation studies focused solely on Ethyl 6-hydroxy-1H-indole-3-carboxylate are not prominent in the reviewed literature, the technique is widely applied to understand the behavior of small molecules, including various indole derivatives, at their target receptors. The insights gained from MD are crucial for refining lead compounds and understanding the nuanced, dynamic nature of their therapeutic action.

In Silico Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, QSAR has been successfully used to guide the optimization of lead compounds.

A notable study focused on a series of 5-hydroxy-1H-indole-3-carboxylates, which are close structural analogues of Ethyl 6-hydroxy-1H-indole-3-carboxylate, to identify novel anti-Hepatitis B Virus (HBV) agents. nih.gov In this research, three-dimensional QSAR (3D-QSAR) studies were performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA models evaluate the steric and electrostatic fields of the molecules.

CoMSIA models assess additional descriptors, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

The resulting models demonstrated good predictive power. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.689 and a non-cross-validated correlation coefficient (r²) of 0.965. nih.gov The CoMSIA model, combining steric, electrostatic, hydrophobic, and H-bond acceptor fields, gave a q² of 0.578 and an r² of 0.973. nih.gov Contour maps generated from these models provided visual clues about which regions of the molecule could be modified to enhance activity. Based on these predictive models, new compounds were designed and synthesized, leading to derivatives with more potent anti-HBV activity. nih.gov This work underscores how QSAR models can effectively guide the rational design of more active analogues within the hydroxy-indole-carboxylate scaffold.

Table 2: Statistical Results of 3D-QSAR Models for 5-hydroxy-1H-indole-3-carboxylates

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-statistic | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.689 | 0.965 | 0.082 | 148.751 | nih.gov |

| CoMSIA | 0.578 | 0.973 | 0.078 | 100.342 | nih.gov |

Computational Screening for Potential Research Applications

Computational screening, also known as virtual screening, leverages the power of computational chemistry to search large libraries of compounds for molecules that are likely to bind to a drug target. This process can be either structure-based, relying on methods like molecular docking, or ligand-based, using information from known active molecules, as in QSAR.

For a molecule like Ethyl 6-hydroxy-1H-indole-3-carboxylate, computational screening can be employed to explore a wide range of potential research applications beyond a single known activity. The indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com

Virtual screening campaigns could be designed to dock Ethyl 6-hydroxy-1H-indole-3-carboxylate and its virtual derivatives into the active sites of a panel of enzymes implicated in various diseases. As seen with related indole structures, potential targets could include:

Bacterial or fungal enzymes for antimicrobial applications. nih.gov

COX enzymes for anti-inflammatory potential. researchgate.net

Tyrosinase for antioxidant or skin-lightening applications. mdpi.com

Viral proteins for antiviral activity. nih.gov

By computationally screening the compound against a wide array of such targets, researchers can prioritize which experimental assays are most likely to yield positive results. This in silico approach significantly accelerates the process of drug discovery and hypothesis testing, allowing for the efficient identification of new potential uses for existing or novel chemical entities.

Mechanistic Research Applications and Biological Interactions

Investigation of Biochemical Pathway Modulation

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a multitude of biological targets. researchgate.net Ethyl 6-hydroxy-1H-indole-3-carboxylate, as a member of this family, is investigated for its ability to modulate key biochemical pathways involved in inflammation and oxidative stress.

The anti-inflammatory potential of indole derivatives has been linked to their ability to inhibit enzymes in the arachidonic acid cascade. nih.govnih.gov This cascade produces leukotrienes and prostaglandins, which are potent inflammatory mediators. nih.govnih.gov

5-Lipoxygenase (5-LOX): This enzyme initiates the biosynthesis of leukotrienes, which are implicated in inflammatory diseases like asthma. nih.gov Some indole derivatives have been identified as inhibitors of 5-LOX. lookchem.com Research into benzo[g]indole-3-carboxylate series has shown that this class of compounds can act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), highlighting the potential for this scaffold to target key inflammatory enzymes. lookchem.com The mechanism of inhibition can be either redox-type, where the inhibitor interacts directly with the enzyme's active site, or allosteric, where it binds to a different site to modulate enzyme activity. nih.gov

Microsomal Prostaglandin E Synthase-1 (mPGES-1): As a key enzyme in the production of prostaglandin E2 (PGE2), mPGES-1 is a significant target for anti-inflammatory therapies. nih.govnih.gov The indole core is found in some mPGES-1 inhibitors. lookchem.com For instance, MK-886, a FLAP inhibitor with an indole structure, also demonstrates inhibitory activity against mPGES-1. lookchem.com The acidic proton on related inhibitor scaffolds, like the oxicam template, has been found to be crucial for potent mPGES-1 inhibition, a feature that can be mimicked by functionalities on the indole ring system. lookchem.com

Indole compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. mdpi.comnih.gov The mechanisms underlying this activity are diverse.

Free Radical Scavenging: The indole ring system can effectively scavenge free radicals. researchgate.net This activity is often attributed to the hydrogen atom on the nitrogen of the pyrrole (B145914) ring, which can be donated to a radical to form a stabilized indolyl radical. nih.govresearchgate.net The presence of a hydroxyl (-OH) group on the indole ring, such as in Ethyl 6-hydroxy-1H-indole-3-carboxylate, is known to significantly enhance radical scavenging activity. researchgate.netnih.gov The mechanism can involve hydrogen atom transfer (HAT) or single electron transfer (SET), where the nitrogen atom's free electron pair acts as a redox center. nih.gov Studies on related indole-3-carbinols show that hydroxylated derivatives are potent scavengers of radicals like the hydroperoxyl radical (HOO•). nih.gov

Metal Chelation: Another antioxidant mechanism is the chelation of transition metal ions, such as Fe²⁺, which can catalyze the formation of free radicals. nih.gov Gramine, an indole alkaloid, has demonstrated excellent iron-chelating capabilities. nih.gov The structure of Ethyl 6-hydroxy-1H-indole-3-carboxylate, with its hydroxyl group and ester functionality, may also possess the ability to complex with metal ions, thereby preventing them from participating in oxidative reactions.

The structural similarity of the indole nucleus to endogenous molecules like tryptophan allows indole derivatives to bind to various receptors. researchgate.net This mimicry enables them to modulate cellular signaling pathways.

Indole-Related Receptors: Research has explored the binding of indole derivatives to a range of receptors. For example, new derivatives of indole-6-carboxylate esters have been evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer cell signaling. nih.gov While specific binding studies for Ethyl 6-hydroxy-1H-indole-3-carboxylate are not detailed, the general class of indole carboxylates shows potential for receptor interaction. The development of anti-HCV agents from ethyl 1H-indole-3-carboxylates suggests these molecules can interfere with viral entry and replication, processes that often involve interactions with host cell receptors. nih.gov

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

SAR studies are crucial for optimizing the biological activity of lead compounds. For Ethyl 6-hydroxy-1H-indole-3-carboxylate, these studies involve modifying the core structure and evaluating the impact on its efficacy, particularly in antiviral assays.

Modifications at various positions of the indole-3-carboxylate (B1236618) scaffold have been shown to significantly influence biological activity. A notable area of investigation is its application as an antiviral agent against viruses like influenza and Hepatitis C (HCV). nih.govresearchgate.net

A study on ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives identified them as potent inhibitors of the influenza virus. researchgate.net Similarly, a series of ethyl 1H-indole-3-carboxylates were synthesized and showed promising activity against HCV in cell cultures. nih.gov The data suggests that the nature and position of substituents on the indole ring are critical for antiviral potency. For instance, compound 9a(2) from one study, which features specific substitutions, demonstrated higher selectivity indices for inhibiting HCV entry and replication compared to the lead compound Arbidol. nih.gov Another study found that certain 5-hydroxy-1H-indole-3-carboxylate derivatives exhibited micromolar activities against HCV. researchgate.net

The following table summarizes the antiviral activities of selected indole-3-carboxylate derivatives based on available research.

Table 1: Antiviral Activity of Selected Indole-3-Carboxylate Derivatives

| Compound ID | Core Structure | Substituents | Target Virus | Key Finding | Reference |

|---|---|---|---|---|---|

| 9a(2) | Ethyl 1H-indole-3-carboxylate | Specific substitutions (details proprietary) | Hepatitis C Virus (HCV) | Selectivity Index (Entry; Replication): >10; >16.7. More potent than lead compound Arbidol. | nih.gov |

| 9b(1) | Ethyl 1H-indole-3-carboxylate | Specific substitutions (details proprietary) | Hepatitis C Virus (HCV) | Selectivity Index (Entry; Replication): >6.25; >16.7. | nih.gov |

| 9a(3) | Ethyl 1H-indole-3-carboxylate | Specific substitutions (details proprietary) | Hepatitis C Virus (HCV) | Selectivity Index (Entry): >6.25. Higher than Arbidol. | nih.gov |

| - | Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Multiple | Hepatitis C Virus (HCV) | EC₅₀ = 6.6 µM | researchgate.net |

| - | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Multiple | Hepatitis C Virus (HCV) | EC₅₀ = 9.8 µM | researchgate.net |

| - | Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives | Bromo at C6, Hydroxy at C5 | Influenza A3 Virus | Potent inhibitors. | researchgate.netkisti.re.kr |

The observed biological activities from SAR studies can be rationalized by considering their effects on the underlying biochemical mechanisms.

The enhanced antiviral activity seen with certain substitutions can be linked to improved binding affinity with viral or host cell targets. For example, the introduction of a bromine atom at the C6 position and a hydroxyl group at the C5 position, as seen in potent anti-influenza derivatives, likely alters the electronic and steric properties of the molecule, facilitating stronger interactions with viral proteins. researchgate.net

In the context of antioxidant activity, the presence of a hydroxyl group at the C6 position is mechanistically significant. This group can readily donate a hydrogen atom to scavenge free radicals, a key antioxidant mechanism. nih.gov Modifications that increase the electron-donating capacity of the indole ring system would be expected to enhance this free radical scavenging ability.

For enzyme inhibition, SAR studies on related compounds have shown that specific functional groups are necessary for potent activity. For mPGES-1 inhibitors based on an oxicam template, an acidic proton was found to be critical. lookchem.com In indole-based inhibitors, the N-H proton of the indole ring or a hydroxyl substituent could potentially play a similar role in interacting with the enzyme's active site. Therefore, modifications to the Ethyl 6-hydroxy-1H-indole-3-carboxylate structure that alter the acidity or hydrogen-bonding potential of these groups would be expected to directly impact its enzyme inhibitory efficacy.

Role as Research Probes and Synthetic Intermediates

The utility of a chemical compound as a research probe or a synthetic intermediate is determined by its reactivity and the functional groups it possesses. Ethyl 6-hydroxy-1H-indole-3-carboxylate features a core indole structure, a hydroxyl (-OH) group at the 6-position, and an ethyl carboxylate (-COOEt) group at the 3-position. These functional groups offer potential sites for various chemical modifications, making it a theoretically versatile building block in organic synthesis. The indole ring itself is a key component of numerous biologically active molecules.

Precursors for Complex Indole Alkaloid Synthesis Research

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on functionalized indole precursors. While indole-3-carboxaldehyde (B46971) and other substituted indoles are well-documented starting materials for the synthesis of various indole alkaloids like camalexin (B168466) and bis(indole) alkaloids, specific examples detailing the use of Ethyl 6-hydroxy-1H-indole-3-carboxylate as a direct precursor in the total synthesis of complex indole alkaloids are not extensively reported in the reviewed literature. The general strategy involves using the inherent reactivity of the indole core to build more complex, fused ring systems characteristic of many alkaloids.

Building Blocks for Novel Heterocyclic Frameworks

The construction of novel heterocyclic frameworks is a central goal in medicinal chemistry and materials science. Substituted indoles are valuable starting materials for creating fused heterocyclic systems. For instance, ethyl 1H-indole-2-carboxylates have been used to synthesize fused oxazino[4,3-a]indole systems through multi-step reactions involving alkylation and subsequent intramolecular cyclization. This demonstrates a general principle where the functional groups on the indole ring (the NH group and an ester) are used to build new rings.

Theoretically, Ethyl 6-hydroxy-1H-indole-3-carboxylate could serve as a building block for new heterocyclic structures. The hydroxyl group at the 6-position and the carboxylate at the 3-position could be involved in cyclization reactions to form fused furan, pyran, or other oxygen-containing rings onto the indole core. However, specific, documented examples of Ethyl 6-hydroxy-1H-indole-3-carboxylate being used to create novel heterocyclic frameworks are not prominent in the available research literature.

Development of Fluorescent or Labeled Analogues for Research Tools

Fluorescent probes and labeled compounds are essential tools for studying biological processes. The indole scaffold itself is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents. The development of fluorescent analogues from a starting material like Ethyl 6-hydroxy-1H-indole-3-carboxylate would likely involve chemical modification of the hydroxyl or carboxylate groups, or reactions at the indole nitrogen, to attach fluorophores or labeling tags.

While the synthesis of fluorescent derivatives from various indole compounds is a known strategy, there is no specific information available in the searched literature that details the development of fluorescent or labeled analogues derived directly from Ethyl 6-hydroxy-1H-indole-3-carboxylate for use as research tools.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for Ethyl 6-hydroxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized? A: The synthesis typically starts with halogenated or hydroxylated indole precursors. For example, brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid) undergo esterification with ethanol under acidic catalysis to introduce the ethyl ester group . Hydroxylation at the 6-position may involve demethylation of methoxy precursors or direct electrophilic substitution. Optimization includes controlling temperature (e.g., 60–80°C for esterification) and using anhydrous conditions to minimize hydrolysis. Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced Structural Characterization

Q: How can hydrogen bonding and crystal packing of Ethyl 6-hydroxy-1H-indole-3-carboxylate be analyzed experimentally? A: Single-crystal X-ray diffraction (SXRD) is critical. The hydroxyl (-OH) and ester (-COOEt) groups form intermolecular O–H⋯O and N–H⋯O hydrogen bonds, creating dimeric or layered structures . For example, in similar indole-3-carboxylates, SXRD revealed hydrogen-bonded dimers linked into (101) planes . SHELX software (e.g., SHELXL for refinement) is widely used to model these interactions, with validation via R-factors (<0.05) and electron density maps .

Computational Modeling of Electronic Properties

Q: What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound? A: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) and basis sets like 6-31+G(d) can calculate polarizability (α) and hyperpolarizabilities (β, γ). Solvent effects are modeled using IEFPCM. For Ethyl 6-nitro-1H-indole-3-carboxylate, CAM-B3LYP predicted significant β values (~1.5×10⁻³⁰ esu), attributed to charge transfer between nitro and indole moieties . HOMO-LUMO gaps (~4.5 eV) indicate electronic stability, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites .

Resolving Data Contradictions in Biological Activity

Q: How can researchers address conflicting reports on the biological activity of Ethyl 6-hydroxy-1H-indole-3-carboxylate derivatives? A: Contradictions often arise from structural analogs (e.g., methoxy vs. hydroxy substituents) or assay variability. Systematic studies should:

Compare analogs : Test 6-hydroxy vs. 6-methoxy derivatives for activity differences (e.g., antimicrobial IC₅₀ shifts due to H-bonding capacity) .

Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Validate mechanisms : Employ molecular docking to assess binding affinity to targets (e.g., kinases) and correlate with experimental IC₅₀ values .

Methodological Challenges in Derivative Synthesis

Q: What are the key challenges in synthesizing 6-substituted indole-3-carboxylates, and how can they be mitigated? A: Challenges include:

- Regioselectivity : Direct substitution at the indole 6-position competes with 4/5-position reactivity. Use directing groups (e.g., Boc-protected amines) or transition-metal catalysis (e.g., Pd-mediated C–H activation) .

- Ester stability : The ethyl ester may hydrolyze under basic conditions. Employ mild saponification (LiOH/THF/H₂O) or protect the ester during reactions .

- Purification : Hydrophilic hydroxyl groups complicate isolation. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Spectroscopic Analysis

Q: How do FT-IR and Raman spectra aid in characterizing Ethyl 6-hydroxy-1H-indole-3-carboxylate? A: Key vibrational modes include:

- O–H stretch : Broad band ~3200–3500 cm⁻¹ (FT-IR).

- C=O ester : Strong peak ~1700 cm⁻¹.

- Indole ring vibrations : Bands at 1450–1600 cm⁻¹ (C=C/C–N stretching). Raman spectroscopy complements IR by enhancing weak modes (e.g., C–Br at ~550 cm⁻¹ in brominated analogs) . Assignments are validated via Potential Energy Distribution (PED) analysis using software like VEDA .

Applications in Medicinal Chemistry

Q: What structural features of Ethyl 6-hydroxy-1H-indole-3-carboxylate make it a scaffold for drug discovery? A: The indole core mimics tryptophan metabolites, enabling interactions with enzymes (e.g., cyclooxygenase) and receptors. The 6-hydroxy group enhances solubility and H-bond donor capacity, while the ester allows prodrug strategies. Derivatives show promise as:

- Anticancer agents : Bromo- and iodo-analogs inhibit topoisomerase I/II .

- Antimicrobials : Methoxy derivatives disrupt bacterial membrane synthesis .

- Neuroprotectants : Carboxylates modulate serotonin receptors .

Handling Stability and Storage Issues

Q: What are the best practices for storing Ethyl 6-hydroxy-1H-indole-3-carboxylate to prevent degradation? A: The compound is light- and moisture-sensitive. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.